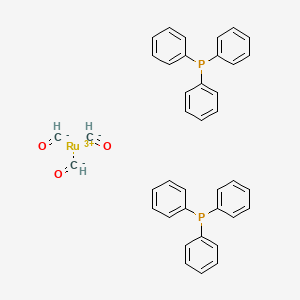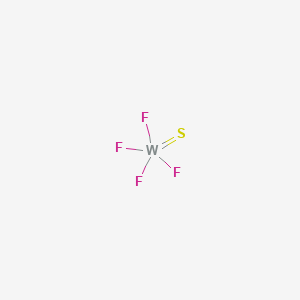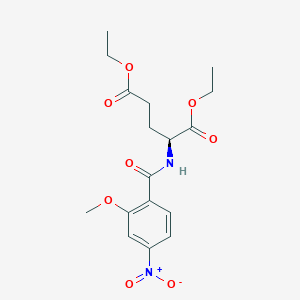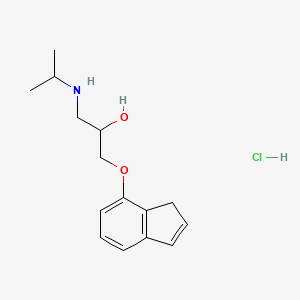
1-Cyano-2,3-bis(hydroxymethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-2,3-bis(hydroxymethyl)guanidine is a compound that belongs to the guanidine family Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
准备方法
The synthesis of 1-Cyano-2,3-bis(hydroxymethyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with formaldehyde and an amine under mild conditions. This method provides a straightforward route to the desired compound with good yields . Industrial production methods often involve the use of catalytic amounts of scandium (III) triflate in water, which allows for the efficient guanylation of various amines .
化学反应分析
1-Cyano-2,3-bis(hydroxymethyl)guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Cyano-2,3-bis(hydroxymethyl)guanidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-Cyano-2,3-bis(hydroxymethyl)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity allows it to be protonated, forming the guanidinium cation, which can interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their interaction with amino acids and nucleic acid bases.
相似化合物的比较
1-Cyano-2,3-bis(hydroxymethyl)guanidine can be compared with other guanidine derivatives, such as:
2-Aminoimidazolines: These compounds have a five-membered ring structure and are known for their application in organocatalysis.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds are present in many natural products and have medicinal interest.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds are also found in natural products and have unique biological activities.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications and interactions in various fields.
属性
CAS 编号 |
40074-04-2 |
|---|---|
分子式 |
C4H8N4O2 |
分子量 |
144.13 g/mol |
IUPAC 名称 |
1-cyano-2,3-bis(hydroxymethyl)guanidine |
InChI |
InChI=1S/C4H8N4O2/c5-1-6-4(7-2-9)8-3-10/h9-10H,2-3H2,(H2,6,7,8) |
InChI 键 |
IPGBSGQYXVGOAA-UHFFFAOYSA-N |
手性 SMILES |
C(N/C(=N\CO)/NC#N)O |
规范 SMILES |
C(NC(=NCO)NC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)






![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)



